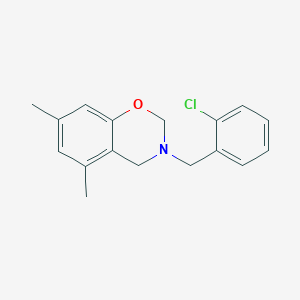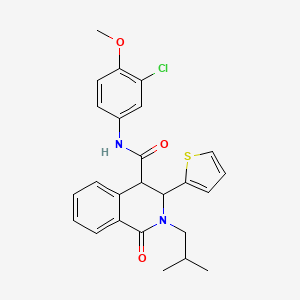![molecular formula C14H20N2 B10796546 4-ethyl-1,2,3,4,5,6,7,8-octahydro-9H-cyclopenta[b]quinolin-9-imine](/img/structure/B10796546.png)
4-ethyl-1,2,3,4,5,6,7,8-octahydro-9H-cyclopenta[b]quinolin-9-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MMV000340 is a compound identified and developed by the Medicines for Malaria Venture (MMV) as part of their efforts to discover new antimalarial drugs.
Preparation Methods
The preparation of MMV000340 involves several synthetic routes and reaction conditions. The compound is typically synthesized through a series of chemical reactions, including the formation of key intermediates and their subsequent transformation into the final product. The industrial production methods for MMV000340 involve optimizing these synthetic routes to ensure high yield and purity. Specific details on the synthetic routes and reaction conditions are often proprietary and may not be publicly available .
Chemical Reactions Analysis
MMV000340 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of MMV000340 may result in the formation of oxidized derivatives, while reduction may yield reduced forms of the compound .
Scientific Research Applications
MMV000340 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reference compound for studying the structure-activity relationships of antimalarial drugs. In biology, MMV000340 is used to investigate the mechanisms of action of antimalarial compounds and to identify potential drug targets. In medicine, it is being explored as a potential therapeutic agent for the treatment of malaria. Additionally, MMV000340 has applications in the pharmaceutical industry for the development of new antimalarial drugs .
Mechanism of Action
The mechanism of action of MMV000340 involves its interaction with specific molecular targets within the malaria parasite. The compound disrupts key biological pathways essential for the survival and replication of the parasite. This includes inhibition of enzymes involved in the parasite’s metabolic processes and interference with the parasite’s ability to detoxify harmful byproducts. The exact molecular targets and pathways involved are still under investigation, but MMV000340 has shown potent activity against multiple life-cycle stages of the malaria parasite .
Properties
Molecular Formula |
C14H20N2 |
|---|---|
Molecular Weight |
216.32 g/mol |
IUPAC Name |
4-ethyl-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-imine |
InChI |
InChI=1S/C14H20N2/c1-2-16-12-8-4-3-6-10(12)14(15)11-7-5-9-13(11)16/h15H,2-9H2,1H3 |
InChI Key |
RDKPMNKWSNJWRL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(CCCC2)C(=N)C3=C1CCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


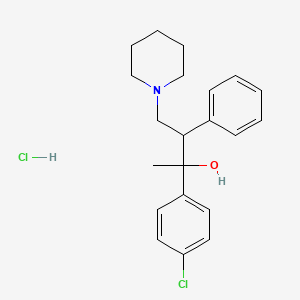
![2-(4-methoxyphenyl)-6-[[2-(4-methoxyphenyl)-3H-benzimidazol-5-yl]methyl]-1H-benzimidazole](/img/structure/B10796480.png)
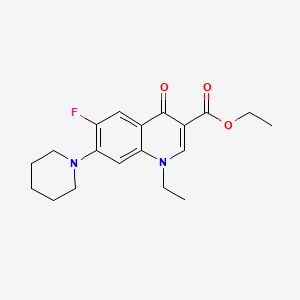
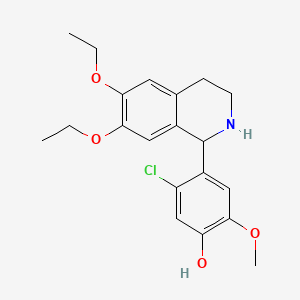
![1-(2,3-dihydro-1H-inden-5-yloxy)-3-[(2,4,4-trimethylpentan-2-yl)amino]propan-2-ol](/img/structure/B10796508.png)
![2-({2-[(3,4-Dichlorophenyl)amino]-4-quinazolinyl}amino)ethanol hydrochloride](/img/structure/B10796510.png)
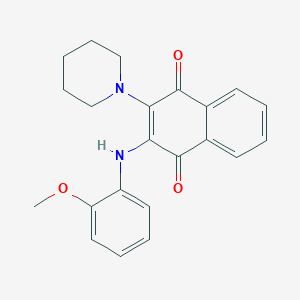
![2-(4-Methylphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B10796523.png)
![10-hydroxy-3-methyl-8-propyl-1,2,3,4-tetrahydro-5H-chromeno[3,4-c]pyridin-5-one](/img/structure/B10796526.png)
![1-[(1-benzylbenzimidazol-2-yl)diazenyl]-N-phenylnaphthalen-2-amine](/img/structure/B10796530.png)
![2-[2-[4-(Dimethylamino)phenyl]ethenyl]-1,3-benzoxazin-4-one](/img/structure/B10796537.png)

